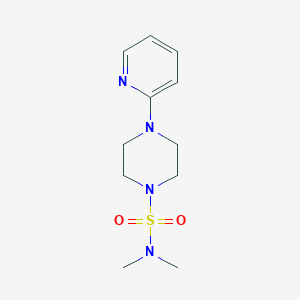

N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide

Description

N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide is a heterocyclic compound featuring a piperazine core substituted with a sulfonamide group at position 1 and a 2-pyridinyl moiety at position 2. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly targeting receptors or enzymes where the pyridinyl and sulfonamide groups play critical roles in binding interactions.

Properties

IUPAC Name |

N,N-dimethyl-4-pyridin-2-ylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)15-9-7-14(8-10-15)11-5-3-4-6-12-11/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTKEDKQIQDODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219876 | |

| Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339008-97-8 | |

| Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl sulfate under basic conditions.

Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction where the piperazine ring reacts with 2-chloropyridine in the presence of a base such as sodium hydride.

Sulfonamide Formation: The final step involves the sulfonation of the piperazine derivative using sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide and its derivatives as anticancer agents. The compound exhibits activity against various cancer cell lines, including breast cancer and leukemia. For instance, derivatives containing piperazine moieties have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Case Study : A study reported that a piperazine-based compound exhibited an IC50 value of 1.42 µM against T47D breast cancer cells, indicating its potential as an antineoplastic agent when compared to standard chemotherapeutics like doxorubicin (IC50 = 0.33 µM) .

COX Inhibition

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Structural modifications of piperazine derivatives have enhanced their selectivity for COX-2 over COX-1, making them suitable candidates for anti-inflammatory therapies.

- Research Findings : Recent studies have shown that certain derivatives of piperazine exhibit stronger COX-2 inhibition than traditional NSAIDs like meloxicam, suggesting their utility in treating inflammatory diseases .

Mosquito-Borne Disease Control

This compound has been explored as a potential inhibitor of ion channels in mosquitoes, particularly the Aedes aegypti species responsible for transmitting diseases such as Zika and dengue fever.

- Case Study : Research highlighted the synthesis of a new scaffold based on this compound that demonstrated potent activity against the AeKir1 channel, leading to effective larvicidal properties . This suggests a novel approach to controlling mosquito populations through chemical means.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring can significantly affect biological activity.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridine moiety can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Phenylcarbamoyl and phenylpiperazinyl groups (C22H23N5O3S) increase molecular weight and melting point (154–156°C), likely due to aromatic stacking interactions . Nitro groups (C16H18N6O4S) may confer electron-withdrawing effects, influencing redox properties and receptor-binding kinetics .

Synthetic Efficiency :

- The 2-carboxypyrimidinyl analog achieved a 77% yield using Dowex resin under reflux , whereas the phenylcarbamoyl derivative required phenyl isocyanate and achieved 73% yield , indicating comparable synthetic accessibility despite differing substituents.

Pharmacological and Functional Comparisons

- 5-HT1A Receptor Antagonism : Analogous compounds like 3-(4-(sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-4-ylmethyl)aniline share structural motifs (piperazine, sulfonamide, pyridinyl) with the target compound. WAY 100635, a structurally related 5-HT1A antagonist, demonstrates potent activity (IC50 = 0.23–1.7 nM), suggesting that the target compound may also interact with serotonin receptors .

- Enzyme Inhibition : The carboxypyrimidinyl analog’s carboxyl group could facilitate interactions with catalytic sites of enzymes like kinases or proteases .

- Solubility and Bioavailability : The morpholinylcarbonyl substituent (C11H22N4O4S) may improve solubility compared to the pyridinyl group, though this remains speculative without direct data .

Structural-Activity Relationships (SAR)

- Pyridinyl Position: The 2-pyridinyl vs.

- Sulfonamide Modifications : Dimethylation of the sulfonamide nitrogen (target compound) reduces polarity compared to unmodified sulfonamides, possibly enhancing blood-brain barrier penetration .

Biological Activity

N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide, commonly referred to as DMPP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and antitumor activities, supported by relevant research findings and data.

Chemical Structure and Properties

DMPP is a piperazine derivative characterized by the presence of a pyridine ring and a sulfonamide group. Its chemical formula is CHNOS, and it exhibits the following key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 256.34 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Antibacterial Activity

DMPP has been shown to exhibit antibacterial properties , particularly as a selective inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism makes it a potential candidate for developing new antibiotics. Research indicates that DMPP demonstrates efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial effects, DMPP displays antifungal activity against pathogens such as Candida albicans. Studies have indicated that DMPP disrupts fungal cell wall synthesis, leading to cell death. The compound's ability to inhibit fungal growth suggests its potential use in treating fungal infections.

Antitumor Activity

DMPP's antitumor properties are primarily attributed to its inhibition of CDC25B phosphatase, a critical regulator of the cell cycle. In vitro studies have demonstrated that DMPP can induce apoptosis in cancer cell lines, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

- A recent study evaluated the antibacterial activity of DMPP against Escherichia coli and Staphylococcus aureus. Results showed an inhibition zone diameter of 15 mm for E. coli and 20 mm for S. aureus, indicating significant antibacterial potency.

- Antifungal Activity Assessment :

- Antitumor Mechanism Investigation :

Toxicity and Safety Profile

The toxicity profile of DMPP has been assessed in various studies, indicating a low-to-moderate toxicity level. It does not exhibit genotoxic or teratogenic effects at therapeutic doses, making it relatively safe for laboratory use .

Conclusion and Future Directions

This compound (DMPP) demonstrates promising biological activities across multiple domains, including antibacterial, antifungal, and antitumor effects. Its mechanisms of action provide valuable insights into potential therapeutic applications in infectious diseases and cancer treatment. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance its efficacy against resistant strains.

The ongoing investigation into DMPP’s biological activity underscores its potential as a lead compound for drug development in various therapeutic areas.

Q & A

Q. How can researchers optimize the synthesis of N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide to minimize byproduct formation?

To optimize synthesis, employ stepwise coupling of pyridine and piperazine sulfonamide precursors under controlled basic conditions (e.g., EtN in DMSO) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound. Monitor reaction progress using TLC and confirm purity via LCMS (>95%) and H NMR (e.g., integration of pyridinyl protons at δ 8.3–8.5 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Use a combination of:

- LCMS : To verify molecular ion peaks (e.g., [M+H] at m/z 310.1) .

- NMR Spectroscopy : H NMR (e.g., piperazine methyl groups at δ 2.2–2.4 ppm) and C NMR (e.g., sulfonamide carbonyl at δ 165–170 ppm) .

- XRPD : To assess crystallinity and compare with simulated patterns from single-crystal data .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

Perform single-crystal X-ray diffraction (SCXRD) to determine bond angles, torsion angles, and intermolecular interactions. Compare experimental data with computational models (e.g., DFT-optimized geometries). Resolve ambiguities in sulfonamide conformation by analyzing hydrogen-bonding networks in the crystal lattice .

Q. What strategies are effective for evaluating substituent effects on biological activity in SAR studies?

- Systematic Variation : Introduce substituents at the pyridinyl or piperazine positions (e.g., nitro, halogen, or alkyl groups) and assess changes in activity via enzyme inhibition assays .

- Data Correlation : Use regression analysis to link electronic (Hammett σ) or steric (Taft E) parameters with IC values. Address contradictions by validating assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can researchers validate the compound’s mechanism as a biochemical probe targeting kinase pathways?

Q. What computational approaches predict the compound’s binding mode to biological targets?

- Molecular Docking : Simulate interactions with homology-modeled receptors (e.g., using AutoDock Vina). Prioritize poses with favorable ΔG values and hydrogen bonds to catalytic lysine residues.

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residue fluctuations .

Methodological Challenges

Q. How should researchers address low yields in multi-step syntheses of derivatives?

Optimize reaction stoichiometry (e.g., 1.2 equivalents of sulfonamide precursor) and employ microwave-assisted synthesis to reduce side reactions. Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted reagents .

Q. What protocols ensure compound stability during long-term storage?

Store lyophilized samples at -20°C under inert gas (N). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) .

Data Interpretation

Q. How can conflicting bioactivity data from cell-based vs. enzymatic assays be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.